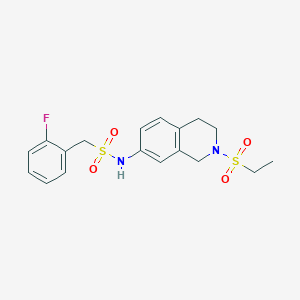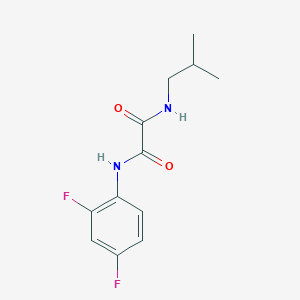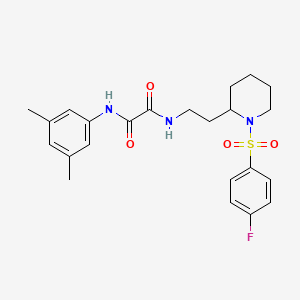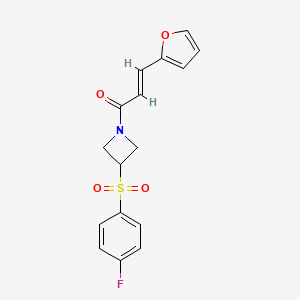![molecular formula C8H6O3S B2910945 4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione CAS No. 2155856-63-4](/img/structure/B2910945.png)
4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione” is a chemical compound with the molecular formula C8H6O3S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.科学的研究の応用
TDMF has been studied extensively in recent years and has been found to have a variety of potential applications in scientific research. TDMF has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. TDMF has also been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, TDMF has been found to possess anti-diabetic properties, making it a potential candidate for the treatment of diabetes mellitus.
作用機序
The exact mechanism of action of TDMF is not yet known. However, it is believed that TDMF binds to and activates certain enzymes, which in turn activate other enzymes and pathways in the body. This activation of certain enzymes and pathways is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-oxidant properties of TDMF. Additionally, TDMF is believed to inhibit certain enzymes and pathways, which is thought to be responsible for the anti-bacterial and anti-fungal properties of TDMF.
Biochemical and Physiological Effects
TDMF has been found to have a variety of biochemical and physiological effects. TDMF has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. TDMF has also been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, TDMF has been found to possess anti-diabetic properties, making it a potential candidate for the treatment of diabetes mellitus.
実験室実験の利点と制限
The use of TDMF in laboratory experiments has several advantages and limitations. One advantage of using TDMF in laboratory experiments is that it is relatively easy to synthesize. Additionally, TDMF is relatively stable and can be stored for long periods of time without degradation. However, TDMF is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, TDMF is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
The potential applications of TDMF are numerous, and there are many possible future directions for research. One possible future direction is the development of new methods for synthesizing TDMF. Additionally, further research is needed to better understand the mechanism of action of TDMF and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to determine the long-term effects of TDMF on the body and to determine the optimal dose and administration route for TDMF. Finally, further research is needed to develop new methods for delivering TDMF to the body, such as through nanotechnology or other drug delivery systems.
合成法
TDMF can be synthesized through a variety of methods. The most common method is through the reaction of thiophene-2-carboxaldehyde with dimethylformamide in the presence of a base such as pyridine. This reaction produces a mixture of TDMF and other thieno[3,4-c]furan-1,3-dione derivatives. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with dimethyl sulfoxide in the presence of a base and the reaction of thiophene-2-carboxaldehyde with formamide in the presence of a base.
特性
IUPAC Name |
4,6-dimethylthieno[3,4-c]furan-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWYREGVOYREQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(S1)C)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)


![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)

![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)




![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
